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Compound of Interest

Compound Name: Hexamethyl tungsten

Cat. No.: B1219911

Contrary to long-held expectations for six-coordinate metal complexes, hexamethyl tungsten
(W(CHs)e) adopts a distorted trigonal prismatic geometry rather than the typical octahedral
arrangement. This fascinating anomaly in the world of organometallic chemistry, confirmed by
advanced structural analysis techniques, is attributed to subtle electronic effects, specifically a
second-order Jahn-Teller distortion.

For decades after its first synthesis in 1973 by Wilkinson and Shortland, hexamethyl tungsten
was presumed to possess an octahedral structure, a prediction supported by initial infrared and
photoelectron spectroscopy data.[1][2] However, later and more definitive studies utilizing gas-
phase electron diffraction and single-crystal X-ray diffraction revealed its true, and far more
unusual, molecular geometry.[3][4] These investigations demonstrated that the six methyl
groups surrounding the central tungsten atom are arranged in a distorted trigonal prism, with
the WCe framework exhibiting Csv symmetry.[3]

The initial synthesis was motivated by the desire to create a thermally more stable octahedral
methyl compound, as tetrahedral methyl transition metal compounds were known to be
unstable.[1][3] The synthesis was later improved by using trimethylaluminium in conjunction
with trimethylamine instead of methyllithium.[1][5]

A Tale of Two Geometries: Octahedral vs. Trigonal
Prismatic
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The preference for a distorted trigonal prismatic structure over an octahedral one is rooted in
the electronic configuration of the d° tungsten center. While the valence shell electron pair
repulsion (VSEPR) theory, which often successfully predicts the geometry of main-group
compounds, fails to explain this deviation, the concept of a second-order Jahn-Teller distortion
provides a more nuanced understanding.[2][4] This effect suggests that a molecule can lower
its overall energy by distorting from a higher symmetry geometry (in this case, octahedral) to a
lower symmetry one (trigonal prismatic).

Computational studies, including ab initio and density functional theory (DFT) calculations,
have corroborated these experimental findings.[2][6] These theoretical models indicate that the
distorted trigonal prismatic structure represents a lower energy state for hexamethyl tungsten
compared to a perfect octahedral or a regular trigonal prismatic geometry.[2][6] In fact, the
regular trigonal prismatic (Dsh) structure is calculated to be a transition state between two
equivalent distorted Cs minima.[2]

The structure of hexamethyl tungsten can be visualized as two sets of three methyl groups.
One triangular face is closer to the tungsten atom with shorter C-W bond lengths and wider C-
W-C bond angles (94-97°), while the other triangular face is further away with longer C-W
bonds and more acute C-W-C angles (75-78°).[1][3]

This deviation from the expected octahedral geometry is not unique to hexamethyl tungsten.
Other d° MLe complexes, such as [ZrMes]?—, [NbMes]~, and [TaMes]~, have also been found to
exhibit trigonal prismatic or distorted trigonal prismatic structures, challenging the universality of
the octahedral model for six-coordinate metal centers.[1]

Experimental Determination of the Molecular
Structure

The journey to definitively determine the structure of hexamethyl tungsten highlights the
evolution of analytical techniques in chemistry.
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(On) structure[1]

Appeared to confirm an

Photoelectron Spectroscopy octahedral (On) assignment[1] -

[3]

Confirmed a trigonal prismatic
Gas-Phase Electron Diffraction  structure (Dsn or Csv -
symmetry)[1][3]

Established a strongly

distorted trigonal prismatic
) ] ] o The true molecular
Single-Crystal X-ray Diffraction  coordination geometry (Csv ] )
configuration[2]
symmetry for the WCe

framework)[3][4]

Visualizing the Geometries

To better understand the structural differences, the following diagrams illustrate the idealized
octahedral and the actual distorted trigonal prismatic geometries of a generic MLs complex.
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Distorted Trigonal Prismatic Geometry (Chv)

Octahedral Geometry (Oh)

Figure 1: Comparison of Molecular Geometries
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Figure 1: Comparison of Molecular Geometries

Experimental Protocols
Synthesis of Hexamethyl Tungsten

An improved synthesis method reported by Wilkinson and Galyer in 1976 involves the reaction
of tungsten hexachloride with trimethylaluminium in the presence of trimethylamine.[1][3] The
stoichiometry for this reaction is:

WCle + 6 Al(CH3)s — W(CHs)e + 6 AI(CH3)2ClI
Alternatively, dimethylzinc can be used for the alkylation:[2][3]
WCle + 3 Zn(CHs)2 - W(CH3s)s + 3 ZnCl2

Single-Crystal X-ray Diffraction

To obtain suitable crystals for X-ray diffraction, hexamethyl tungsten is typically recrystallized
from a solvent like acetone at low temperatures (e.g., -90°C).[4] A single crystal is then
mounted on a goniometer and cooled to a very low temperature (e.g., -163°C) to minimize
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thermal vibrations.[2][4] X-rays are directed at the crystal, and the diffraction pattern is collected
and analyzed to determine the precise positions of the atoms in the crystal lattice, revealing the
molecule's three-dimensional structure.

The case of hexamethyl tungsten serves as a compelling example of how initial assumptions
in chemistry can be overturned by more sophisticated experimental techniques and theoretical
models, leading to a deeper understanding of molecular structure and bonding.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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